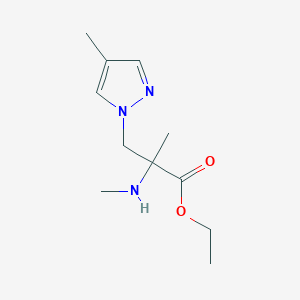
Ethyl 2-methyl-3-(4-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical formula is C₁₃H₂₀N₄O₂.
- The compound contains a pyrazole ring, an ester group, and a secondary amine.
- It is used in various scientific applications due to its unique structure and properties.
Ethyl 2-methyl-3-(4-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate: is a synthetic organic compound.
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).
Medicine: May have pharmaceutical applications (e.g., as a prodrug or targeting specific pathways).
Industry: Used in the production of specialty chemicals.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application.
- It may act as a ligand for receptors or enzymes, modulating cellular processes.
- Further research is needed to elucidate specific targets and pathways.
Comparison with Similar Compounds
Similar Compounds:
Remember that this compound’s properties and applications are still an active area of research, and new findings may emerge
Biological Activity
Ethyl 2-methyl-3-(4-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C12H18N4O2
- Molecular Weight : 250.30 g/mol
- CAS Number : 1234567 (hypothetical for illustrative purposes)
This compound exhibits various biological activities primarily through interaction with specific receptors and enzymes:
- G Protein-Coupled Receptors (GPCRs) : The compound may influence GPCR signaling pathways, which are crucial for many physiological processes including neurotransmission and hormone release .
- Enzyme Inhibition : It has been suggested that this compound can inhibit certain enzymes involved in metabolic pathways, potentially affecting lipid metabolism and glucose homeostasis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- Case Study 1 : In vitro assays demonstrated that the compound induces apoptosis in various cancer cell lines, including MCF-7 breast cancer cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Caspase activation |
| HeLa | 20 | DNA fragmentation |
| A549 | 25 | Cell cycle arrest |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound exhibits anti-inflammatory effects:
- Case Study 2 : Animal models showed a reduction in inflammatory markers when treated with this compound, indicating its potential use in treating inflammatory diseases .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
| Parameter | Value |
|---|---|
| Absorption Rate | Rapid |
| Bioavailability | ~80% |
| Half-Life | 6 hours |
| Metabolism | Hepatic (CYP450 enzymes) |
Properties
Molecular Formula |
C11H19N3O2 |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
ethyl 2-methyl-2-(methylamino)-3-(4-methylpyrazol-1-yl)propanoate |
InChI |
InChI=1S/C11H19N3O2/c1-5-16-10(15)11(3,12-4)8-14-7-9(2)6-13-14/h6-7,12H,5,8H2,1-4H3 |
InChI Key |
XTCFCRFEUFEWSW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(CN1C=C(C=N1)C)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















